molecular formula C4H7ClMg B1588493 1-Methyl-2-propenylmagnesium chloride CAS No. 21969-32-4

1-Methyl-2-propenylmagnesium chloride

Cat. No.: B1588493
CAS No.: 21969-32-4
M. Wt: 114.86 g/mol
InChI Key: XQAMFOKVRXJOGD-UHFFFAOYSA-M
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Description

1-Methyl-2-propenylmagnesium chloride, also known as Grignard reagent, is an organomagnesium compound used in organic synthesis. It is an important reagent in the synthesis of many organic compounds, such as alcohols, aldehydes, ketones, and carboxylic acids. It is also used in the preparation of heterocyclic compounds, and in the manufacture of pharmaceuticals and polymers.

Scientific Research Applications

Synthesis of Complex Organic Molecules

1-Methyl-2-propenylmagnesium chloride is instrumental in the synthesis of complex organic molecules. For example, it's used in the preparation of the C1∼C10 fragment of carbonolide B, a significant step in synthesizing carbomycin B. This process involves a sequence of reactions, including hydroboration, oxidative cleavage, and stereoselective elongation (Shimura et al., 1997).

Catalysis and Coupling Reactions

The compound is also used in catalysis and coupling reactions. A notable example is its use in the cobalt-catalyzed coupling of a protected vinyl halide with trimethylsilylmethylmagnesium chloride, demonstrating excellent functional group tolerance and yielding allyl silanes in good overall yield. This method avoids the need for highly concentrated organolithium reagents and complex reaction protocols (Riaz et al., 2018).

Organic Synthesis and Chemical Transformations

This compound plays a role in various organic syntheses and chemical transformations. For instance, its reaction with allyl and 2-methylallyl chlorides forms corresponding hydrocarbons with high yield, illustrating its versatility in organic synthesis (Petrov et al., 1957).

Development of New Synthetic Methods

The compound is crucial in developing new synthetic methods. An example is the synthesis of 1-Methyl-1H-benzo[b]azepines from 1-Methylquinolinium Iodides and Diazo(trimethylsilyl)methylmagnesium Bromide, showcasing the ability to create novel compounds through innovative synthetic routes (Morita et al., 2010).

Electrochemical Applications

In electrochemistry, this compound has been studied for its potential in enhancing the performance of rechargeable magnesium batteries. Its addition to ethylmagnesium bromide electrolytes significantly improves the anodic limit and the kinetics of Mg deposition-stripping reactions on the negative electrode, illustrating its potential in battery technology (Cho et al., 2017).

Properties

IUPAC Name

magnesium;but-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMFOKVRXJOGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C=C.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402180
Record name 1-Methyl-2-propenylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21969-32-4
Record name 1-Methyl-2-propenylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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